molecular formula C15H15N3O2S B2731840 (E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1798398-43-2

(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B2731840
CAS No.: 1798398-43-2
M. Wt: 301.36
InChI Key: ANJVJLOMFNLSCA-VQHVLOKHSA-N
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Description

(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrido[4,3-d]pyrimidine core with a styrylsulfonyl group attached, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with styrylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of (E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways. This can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine stands out due to its styrylsulfonyl group, which imparts unique chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in research and industry.

Biological Activity

(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

  • Molecular Formula : C₁₄H₁₃N₃O₂S
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 2490716-99-7

The compound features a tetrahydropyrido[4,3-d]pyrimidine core with a styrylsulfonyl group, which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15.2Apoptosis induction
MCF-7 (Breast)12.5Caspase activation
A549 (Lung)18.0Cell cycle arrest

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against several bacterial strains, displaying effective inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell membranes.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects. In models of neurodegeneration, the compound has been shown to reduce oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

  • In Vivo Studies : In animal models of cancer, administration of the compound resulted in significant tumor regression compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.
  • Mechanistic Studies : Detailed investigations into the signaling pathways involved revealed that the compound modulates the PI3K/Akt pathway, which is critical in cell survival and proliferation.
  • Synergistic Effects : Combination therapies involving this compound and traditional chemotherapeutics have shown enhanced efficacy and reduced side effects in preliminary trials.

Properties

IUPAC Name

6-[(E)-2-phenylethenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-21(20,9-7-13-4-2-1-3-5-13)18-8-6-15-14(11-18)10-16-12-17-15/h1-5,7,9-10,12H,6,8,11H2/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJVJLOMFNLSCA-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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